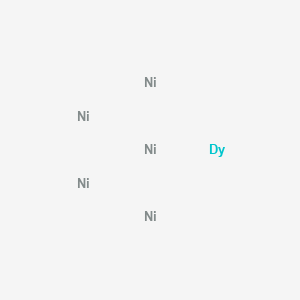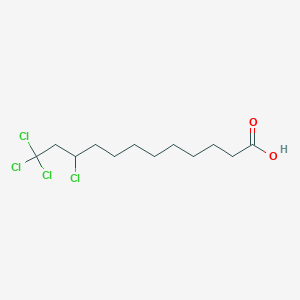
10,12,12,12-Tetrachlorododecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,12,12,12-Tetrachlorododecanoic acid is a halogenated fatty acid derivative It is characterized by the presence of four chlorine atoms attached to the dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,12,12,12-Tetrachlorododecanoic acid typically involves the chlorination of dodecanoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. The process may involve the use of chlorine gas or other chlorinating agents in the presence of catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 10,12,12,12-Tetrachlorododecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce less chlorinated fatty acids.
Scientific Research Applications
10,12,12,12-Tetrachlorododecanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying halogenated fatty acids.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 10,12,12,12-Tetrachlorododecanoic acid involves its interaction with specific molecular targets. The presence of chlorine atoms enhances its reactivity, allowing it to interact with various biological molecules. The pathways involved may include disruption of cell membranes, inhibition of enzyme activity, and interference with metabolic processes.
Comparison with Similar Compounds
- 10,12,12,12-Tetrachlorododecanoic acid methyl ester
- 12-Bromododecanoic acid
- 12-Methyltetradecanoic acid
Comparison: this compound is unique due to the presence of four chlorine atoms, which significantly influence its chemical and biological properties. Compared to its methyl ester derivative, it has different solubility and reactivity profiles. In contrast, 12-Bromododecanoic acid and 12-Methyltetradecanoic acid have different halogenation patterns and chain lengths, resulting in distinct chemical behaviors and applications.
Properties
CAS No. |
22300-46-5 |
|---|---|
Molecular Formula |
C12H20Cl4O2 |
Molecular Weight |
338.1 g/mol |
IUPAC Name |
10,12,12,12-tetrachlorododecanoic acid |
InChI |
InChI=1S/C12H20Cl4O2/c13-10(9-12(14,15)16)7-5-3-1-2-4-6-8-11(17)18/h10H,1-9H2,(H,17,18) |
InChI Key |
NTGQXGHFGIFCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)

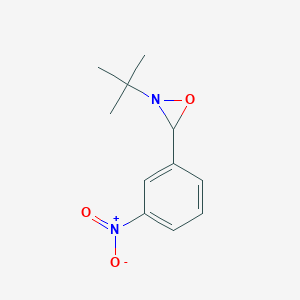

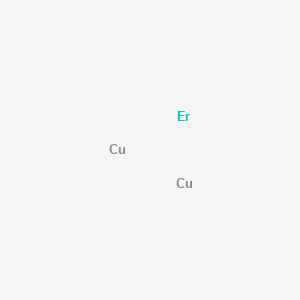
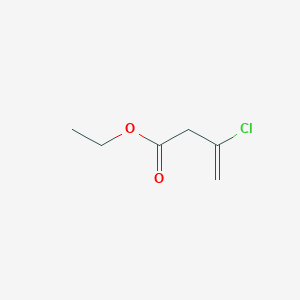
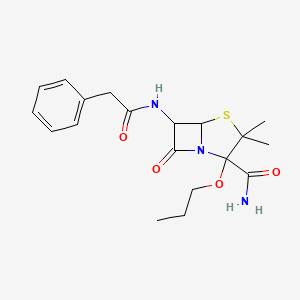

![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)


